molecular formula C10H14N2O6S B11750397 5-HydroxyMethyl-2-thiouridine

5-HydroxyMethyl-2-thiouridine

Cat. No.: B11750397
M. Wt: 290.30 g/mol
InChI Key: CXVAUSNJFDPWBH-JXOAFFINSA-N
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Description

5-HydroxyMethyl-2-thiouridine: is a modified nucleoside that is derived from uridine It contains a hydroxymethyl group at the 5-position and a sulfur atom replacing the oxygen atom at the 2-position of the uridine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-HydroxyMethyl-2-thiouridine typically involves the modification of uridine through a series of chemical reactions. One common method includes the introduction of a hydroxymethyl group at the 5-position and the substitution of the oxygen atom at the 2-position with a sulfur atom. This process often requires specific reagents and conditions to achieve the desired modifications.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques that optimize yield and purity. These methods often utilize advanced chemical engineering processes and equipment to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 5-HydroxyMethyl-2-thiouridine can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form different derivatives.

    Reduction: The compound can be reduced under specific conditions to yield other modified nucleosides.

    Substitution: The sulfur atom at the 2-position can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids.

Scientific Research Applications

Chemistry: 5-HydroxyMethyl-2-thiouridine is used in the study of nucleoside analogs and their chemical properties. It serves as a model compound for understanding the behavior of modified nucleosides in various chemical reactions.

Biology: In biological research, this compound is studied for its role in RNA modification and its potential impact on gene expression and regulation. It is also used in the synthesis of modified RNA molecules for experimental purposes.

Medicine: The compound has potential applications in the development of therapeutic agents. Its unique structure may allow for the design of drugs that target specific biological pathways or molecular targets.

Industry: In the industrial sector, this compound can be used in the production of specialized nucleoside derivatives for various applications, including pharmaceuticals and biotechnology.

Mechanism of Action

The mechanism of action of 5-HydroxyMethyl-2-thiouridine involves its incorporation into RNA molecules, where it can influence the structure and function of the RNA. The hydroxymethyl and sulfur groups may interact with specific molecular targets, affecting RNA stability and interactions with other biomolecules. These modifications can lead to changes in gene expression and cellular processes.

Comparison with Similar Compounds

    5-Methyluridine: Similar to 5-HydroxyMethyl-2-thiouridine but with a methyl group at the 5-position instead of a hydroxymethyl group.

    2-Thiouridine: Contains a sulfur atom at the 2-position but lacks the hydroxymethyl group at the 5-position.

    5-Hydroxymethylcytidine: Similar structure but with a cytidine base instead of uridine.

Uniqueness: this compound is unique due to the presence of both a hydroxymethyl group at the 5-position and a sulfur atom at the 2-position. This combination of modifications imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H14N2O6S

Molecular Weight

290.30 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C10H14N2O6S/c13-2-4-1-12(10(19)11-8(4)17)9-7(16)6(15)5(3-14)18-9/h1,5-7,9,13-16H,2-3H2,(H,11,17,19)/t5-,6-,7-,9-/m1/s1

InChI Key

CXVAUSNJFDPWBH-JXOAFFINSA-N

Isomeric SMILES

C1=C(C(=O)NC(=S)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CO

Canonical SMILES

C1=C(C(=O)NC(=S)N1C2C(C(C(O2)CO)O)O)CO

Origin of Product

United States

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